Isoquinoline-1,7-diamine
Overview
Description
Isoquinoline-1,7-diamine is a heterocyclic aromatic organic compound that belongs to the isoquinoline family Isoquinoline compounds are characterized by a benzene ring fused to a pyridine ring this compound is notable for its two amino groups attached at the 1 and 7 positions of the isoquinoline ring
Mechanism of Action
Target of Action
Isoquinoline-1,7-diamine is a member of the isoquinoline family, a large group of natural products . Isoquinolines are nitrogen-containing heterocyclic compounds that are considered as important components of many biologically active products . .
Mode of Action
Isoquinolines generally resemble pyridine in their stability against chemical attack . They are weakly basic heterocycles and can undergo quaternization and conversion to N-oxides
Biochemical Pathways
Isoquinoline alkaloids, including this compound, are involved in diverse biological activities . They play key roles in modifications to primary metabolism, iminium reactivity, and spontaneous reactions in the molecular and evolutionary origins of these pathways . .
Pharmacokinetics
Isoquinolines are generally stable compounds
Result of Action
Isoquinoline-1,3-dione compounds, which are related to this compound, have been found to possess high electron affinity values , suggesting potential antioxidant activity
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the synthesis of isoquinoline derivatives has been achieved under different conditions, including metal catalysts and catalyst-free processes in water . .
Biochemical Analysis
Biochemical Properties
Isoquinoline-1,7-diamine, like other isoquinolines, is a weakly basic heterocycle The compound’s biochemical role is likely influenced by its structural similarity to other isoquinoline alkaloids, which are known to participate in a variety of biochemical reactions .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to other isoquinoline alkaloids .
Metabolic Pathways
This compound is likely involved in metabolic pathways related to other isoquinoline alkaloids. These alkaloids are synthesized from the amino acid tyrosine
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoquinoline-1,7-diamine can be synthesized through several methods. One common approach involves the cyclization of ortho-substituted benzylamines with carbonyl compounds in the presence of acidic catalysts. For instance, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions, is a well-known method for synthesizing isoquinoline derivatives .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve multi-step processes starting from readily available precursors such as aniline derivatives. The process typically includes nitration, reduction, and cyclization steps, followed by purification to obtain the desired product in high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Isoquinoline-1,7-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield isoquinoline quinones, while reduction can produce tetrahydroisoquinoline derivatives .
Scientific Research Applications
Isoquinoline-1,7-diamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Isoquinoline derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of neurological disorders and infectious diseases.
Industry: this compound is used in the production of dyes, pigments, and other materials with specific electronic and optical properties
Comparison with Similar Compounds
Quinoline: Similar to isoquinoline, but with the nitrogen atom at the first position of the fused ring system.
Tetrahydroisoquinoline: A reduced form of isoquinoline with hydrogen atoms added to the ring.
Isoquinoline Alkaloids: Naturally occurring compounds with diverse biological activities.
Uniqueness: Isoquinoline-1,7-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of amino groups at the 1 and 7 positions allows for unique interactions with biological targets and provides opportunities for further functionalization in synthetic chemistry .
Properties
IUPAC Name |
isoquinoline-1,7-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-7-2-1-6-3-4-12-9(11)8(6)5-7/h1-5H,10H2,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIYPHIFMLGHFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60618968 | |
Record name | Isoquinoline-1,7-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60618968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
244219-96-3 | |
Record name | Isoquinoline-1,7-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60618968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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